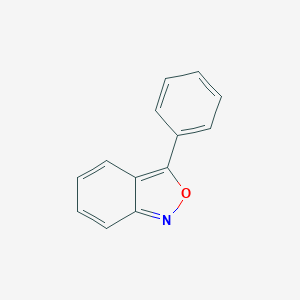

3-Phenyl-2,1-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5176-14-7 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

3-phenyl-2,1-benzoxazole |

InChI |

InChI=1S/C13H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H |

InChI Key |

HTNPXVDBSMVQMI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=NO2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=NO2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Historical Context and Evolution of Benzoxazole and 2,1 Benzoxazole Chemistry

The chemistry of benzoxazoles, a class of aromatic organic compounds with a benzene-fused oxazole (B20620) ring, has a rich history. wikipedia.org These structures are relatively stable due to their aromaticity, yet possess reactive sites that permit functionalization. wikipedia.org The synthesis of the benzoxazole (B165842) nucleus has been a primary focus for synthetic chemists, conventionally achieved through the condensation of 2-aminophenols with various carbonyl compounds like aldehydes, carboxylic acids, and esters. researchgate.net Over the years, synthetic strategies have evolved to include solution-phase, solid-phase, and more environmentally friendly "green" synthesis methods. researchgate.net

The isomeric 2,1-benzoxazoles, also known as anthranils, represent another important class of heterocyclic compounds. chem-soc.si Their synthesis has also been a topic of considerable interest. A notable early and efficient method involves the reaction of arylacetonitriles with nitroarenes. chem-soc.si Other synthetic routes include the reduction of o-nitrobenzoyl compounds and the dehydration of o-nitrotoluenes. chem-soc.si A significant advancement in the synthesis of 3-phenyl-2,1-benzisoxazoles involves the conversion of diethyl α-(o-nitroaryl)benzylphosphonates. chem-soc.si

The 2,1 Benzoxazole Scaffold: a Privileged Structure in Advanced Organic Synthesis and Chemical Biology

The benzoxazole (B165842) skeleton is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnajah.edu This is attributed to its presence in a wide array of bioactive compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govglobalresearchonline.netmdpi.com Its structural similarity to naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) allows for potential interactions with biological macromolecules. researchgate.net

Similarly, 2,1-benzoxazoles (anthranils) are highly valued as versatile intermediates in organic synthesis. chem-soc.si Their susceptibility to both reducing and oxidizing agents makes them key precursors in the manufacturing of o-aminobenzophenones and o-nitrobenzophenones, which are themselves crucial in the synthesis of benzodiazepines and other significant heterocyclic systems. chem-soc.si The ability to functionalize the 2,1-benzoxazole core, such as the introduction of an iodine atom to create compounds like 5-iodo-3-phenyl-2,1-benzoxazole, further enhances its utility as a precursor for generating more complex molecules through reactions like palladium-catalyzed arylations. nih.gov

Current Research Imperatives and Future Directions for 3 Phenyl 2,1 Benzoxazole Studies

Classical and Foundational Syntheses of the 2,1-Benzoxazole Ring System

The traditional syntheses of the 2,1-benzoxazole core, also known as anthranil, have historically relied on the cyclization of suitably substituted aromatic precursors. These foundational methods have been instrumental in the early exploration of this heterocyclic system.

Cyclization of ortho-Nitroaryl Precursors

A prominent classical route to the 2,1-benzoxazole ring involves the intramolecular cyclization of aromatic compounds bearing a nitro group ortho to a side chain that can participate in ring closure.

The reduction of ortho-nitrobenzophenones serves as a direct method for the preparation of this compound. This transformation typically involves the use of a reducing agent to convert the nitro group into a species that can readily cyclize onto the adjacent carbonyl group. While specific reducing agents and conditions can vary, the fundamental principle involves an intramolecular condensation following the reduction of the nitro functionality. This method is advantageous due to the relatively straightforward access to a wide range of substituted ortho-nitrobenzophenones.

Alternatively, a two-step process can be employed where the ortho-nitrobenzophenone is first converted to the corresponding 2,1-benzisoxazole, which is then subsequently reduced to yield a 2-aminobenzophenone. This highlights the reversible nature of the ring system under certain reductive conditions.

A highly efficient route for the synthesis of 3-phenyl-2,1-benzoxazoles involves the base-mediated cyclization of diethyl α-(o-nitroaryl)benzylphosphonates. smolecule.comchem-soc.si These phosphonate (B1237965) precursors can be readily prepared through the oxidative nucleophilic substitution of hydrogen (ONSH) in nitroarenes with the carbanion of diethyl benzylphosphonate. chem-soc.si

Upon treatment with a base such as potassium tert-butoxide (t-BuOK) in an appropriate solvent like tetrahydrofuran (B95107) (THF), the diethyl α-(o-nitroaryl)benzylphosphonates undergo an intramolecular cyclization to furnish the desired this compound derivatives in high yields. smolecule.comchem-soc.si A proposed mechanism involves the formation of a nitrobenzylic anion, which then cyclizes. chem-soc.si

Table 1: Synthesis of 3-Phenyl-2,1-benzoxazoles from Diethyl α-(o-Nitroaryl)benzylphosphonates chem-soc.si

| Starting Material (Diethyl α-(o-Nitroaryl)benzylphosphonate) | Product (this compound) | Yield (%) |

| Diethyl α-(2-nitrophenyl)benzylphosphonate | This compound | 95 |

| Diethyl α-(4-chloro-2-nitrophenyl)benzylphosphonate | 5-Chloro-3-phenyl-2,1-benzoxazole | 92 |

| Diethyl α-(5-chloro-2-nitrophenyl)benzylphosphonate | 6-Chloro-3-phenyl-2,1-benzoxazole | 96 |

| Diethyl α-(4-methyl-2-nitrophenyl)benzylphosphonate | 5-Methyl-3-phenyl-2,1-benzoxazole | 93 |

Reaction Conditions: t-BuOK, THF, -30 °C to room temperature.

Condensation-Based Annulation Reactions

Condensation reactions provide another classical avenue to the 2,1-benzoxazole ring system. One notable method involves the reaction of p-substituted nitrobenzenes with arylacetonitriles in the presence of a base. acs.org For instance, the condensation of p-nitrochlorobenzene or p-nitrobromobenzene with certain arylacetonitriles in the presence of potassium hydroxide (B78521) in methanol (B129727) can yield 3-aryl-5-haloanthranils. researchgate.net This approach, however, is often limited to nitroarenes bearing electron-withdrawing groups in the para-position. chem-soc.si

Modern and Sustainable Synthetic Innovations for this compound Derivatives

Contemporary synthetic efforts have focused on developing more efficient, sustainable, and versatile methods for the construction of the 2,1-benzoxazole scaffold. These modern approaches often employ catalytic systems to achieve high levels of selectivity and yield under milder reaction conditions.

Catalytic Approaches in 2,1-Benzoxazole Synthesis

Catalysis has emerged as a powerful tool in the synthesis of this compound and its derivatives. Palladium-catalyzed reactions, in particular, have been shown to be highly effective.

A significant development is the palladium-catalyzed direct arylation of 2,1-benzisoxazole with aryl bromides to produce 3-aryl-2,1-benzisoxazoles. researchgate.net This method allows for the direct introduction of a phenyl group at the C3 position of the benzisoxazole ring. The reaction can be carried out with low loadings of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like [PdCl(C₃H₅)(dppb)], in the presence of a simple base like potassium acetate (KOAc). researchgate.net This approach offers a convergent and flexible route to a wide array of 3-aryl-2,1-benzoxazoles. researchgate.net

Table 2: Palladium-Catalyzed Direct Arylation of 2,1-Benzisoxazole researchgate.net

| Aryl Bromide | Catalyst | Base | Yield (%) |

| Bromobenzene | Pd(OAc)₂ | KOAc | 85 |

| 4-Bromotoluene | Pd(OAc)₂ | KOAc | 82 |

| 4-Bromoanisole | Pd(OAc)₂ | KOAc | 78 |

| 4-Bromobenzonitrile | [PdCl(C₃H₅)(dppb)] | KOAc | 75 |

Reaction Conditions: DMA, 150 °C.

Furthermore, sustainable approaches utilizing heterogeneous catalysts and greener reaction media are continually being explored for the synthesis of related benzoxazole structures, which may pave the way for more environmentally benign syntheses of this compound in the future. mdpi.comnih.gov

Transition Metal-Catalyzed Coupling and Cyclization

Transition metal catalysis stands as a cornerstone in the synthesis of 2,1-benzoxazoles, offering powerful tools for the construction of the heterocyclic core through various coupling and cyclization strategies. Metals such as palladium, copper, and iron have been extensively utilized to facilitate these transformations, often overcoming the limitations of classical methods that require harsh reaction conditions. rsc.orgrsc.org

Palladium: Palladium catalysts have been employed in the direct arylation of benzoxazoles with aryl halides. For instance, a palladium/Nixantphos system has been shown to catalyze the direct 2-arylation of benzoxazoles with aryl bromides at room temperature. nih.gov

Copper: Copper-catalyzed reactions are particularly prevalent for the intramolecular O-arylation of o-haloanilides to form benzoxazoles. rsc.org These methods often provide high yields and can be performed in greener solvents like water. For example, a CuI/1,10-phenanthroline catalyst system has been used for the cyclization of o-haloanilides. rsc.org Copper(II) ferrite (B1171679) nanoparticles have also been demonstrated as a recyclable catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org

Iron: As an earth-abundant and environmentally friendly metal, iron has emerged as a viable catalyst. An iron-catalyzed domino C–N/C–O cross-coupling reaction has been developed for the synthesis of 2-arylbenzoxazoles, addressing issues such as poor substrate scope and long reaction times associated with palladium and copper catalysts. rsc.orgrsc.org

| Catalyst System | Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium/Nixantphos | Direct 2-arylation | Benzoxazoles, Aryl bromides | Room temperature reaction | nih.gov |

| CuI/1,10-phenanthroline | Intramolecular O-arylation | o-haloanilides | High yields, can be performed in water | rsc.org |

| Iron salts | Domino C–N/C–O cross-coupling | Benzamide, 1-bromo-2-iodobenzene | Eco-friendly, addresses limitations of Pd and Cu catalysts | rsc.orgrsc.org |

Nanocatalysis for Enhanced Efficiency and Selectivity

The application of nanocatalysts in the synthesis of 2,1-benzoxazoles represents a significant advancement, offering benefits such as high surface area-to-volume ratio, enhanced reactivity, and ease of recovery and reusability. researchgate.netrsc.org These properties contribute to more efficient and sustainable synthetic processes.

Various nanocatalysts have been developed and successfully applied. For example, a palladium-supported nanocatalyst, [SMNP@GLP][Cl], has been used for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol (B121084) and aldehydes. rsc.org Magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, have been utilized for the condensation reaction of aromatic aldehydes with 2-aminophenol under solvent-free conditions, allowing for easy separation of the catalyst using an external magnet. ajchem-a.com Other examples include the use of Ag@Fe2O3 core-shell nanocatalysts for the synthesis of 2-phenyl benzoxazole derivatives at room temperature, and NiFe2O4@SiO2@aminoglucose nanocatalysts for the solvent-free synthesis of benzoxazoles. ckthakurcollege.netmdpi.com

| Nanocatalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| [SMNP@GLP][Cl] (Palladium-supported) | One-pot synthesis | 2-aminophenol, Aldehydes | High efficiency | rsc.org |

| Fe3O4@SiO2-SO3H | Condensation | Aromatic aldehydes, 2-aminophenol | Solvent-free, magnetically recoverable | ajchem-a.com |

| Ag@Fe2O3 core-shell | Condensation | Substituted aromatic aldehydes, 2-aminophenol | Room temperature, high yields | ckthakurcollege.net |

| NiFe2O4@SiO2@aminoglucose | Solvent-free synthesis | - | Environmentally friendly | mdpi.com |

Organocatalytic and Metal-Free Strategies

In the pursuit of more sustainable synthetic routes, organocatalytic and metal-free approaches have gained considerable attention. These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

A notable metal-free approach involves the use of imidazolium (B1220033) chloride as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, offering an economical and simple procedure. nih.gov Another strategy employs a PCl3/I2 combination to mediate the C(2)-functionalization of benzoxazoles with amides and esters under metal-free conditions. sioc-journal.cn Furthermore, elemental sulfur has been used to promote the formation of benzoxazoles from o-aminophenols and ketones under mild conditions. mdpi.com

Green Chemistry Principles Applied to 2,1-Benzoxazole Synthesis

The integration of green chemistry principles into the synthesis of 2,1-benzoxazoles is crucial for developing sustainable and environmentally responsible processes. sioc-journal.cn This includes the use of alternative energy sources, solvent-minimized conditions, and biocatalysis.

Microwave-Assisted and Ultrasound-Promoted Reactions

Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.com

Microwave-assisted synthesis has been successfully applied to the direct coupling of carboxylic acids with 2-aminophenol to produce 2-substituted benzoxazoles under catalyst- and solvent-free conditions. thieme-connect.comresearchgate.net This method is compatible with a variety of functional groups. thieme-connect.com Deep eutectic solvents (DES) have also been used as catalysts in the microwave-assisted synthesis of benzoxazoles, offering a recyclable and environmentally benign catalytic system. mdpi.com

Ultrasound irradiation has been shown to promote the synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes using Indion 190 resin as a reusable heterogeneous catalyst in ethanol. ias.ac.in Another green method utilizes a Lewis acidic ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation for the synthesis of benzoxazoles. nih.govbohrium.com

Mechanochemical Synthesis under Solvent-Minimized Conditions

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, offers a solvent-free or solvent-minimized alternative to traditional solution-phase synthesis. researchgate.net This technique can lead to shorter reaction times and simplified work-up procedures.

A one-pot mechanochemical synthesis of 2-anilinobenzoxazoles has been developed by ball-milling anilines, carbon disulfide, and 2-aminophenol. oup.comoup.com This method avoids the need to isolate the in situ generated isothiocyanate intermediate. oup.com

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. The use of biocatalysts in the synthesis of benzoxazoles is a growing area of research.

Hemoglobin has been demonstrated as a biocatalyst for the oxidative cyclization of phenolic imines to form 2-substituted benzoxazoles. researchgate.netresearchgate.net More recently, Vitreoscilla hemoglobin (VHb) has been used to catalyze the synthesis of 2-substituted benzoxazoles from phenols and amines in water, providing moderate to high yields in a short reaction time. chemistryviews.org Additionally, the enzymes involved in the biosynthesis of closoxazole have been identified and shown to be valuable candidates for the biocatalytic synthesis of benzoxazoles with various substitution patterns. d-nb.info Lipases, such as Novozyme® SP 435, have also been employed for the enantioselective synthesis of benzoxazole derivatives. rsc.org

Electrophilic Activation and Amide Transformations

A notable method for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides. nih.govresearchgate.net This approach utilizes triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) to activate the amide carbonyl group. nih.gov The reaction proceeds through a cascade mechanism involving the formation of an amidinium salt intermediate. Nucleophilic attack by a 2-aminophenol, followed by intramolecular cyclization and elimination, yields the desired benzoxazole derivative. nih.gov

The proposed mechanism begins with the reaction of the tertiary amide with Tf₂O and 2-fluoropyridine to generate a highly reactive amidinium salt. The amino group of the 2-aminophenol then acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine carbon, leading to a cyclic intermediate. Finally, elimination of a leaving group results in the formation of the aromatic benzoxazole ring. nih.gov This method has demonstrated versatility with a range of substituted amides and 2-aminophenols, providing moderate to excellent yields of the corresponding 2-substituted benzoxazoles. nih.gov

Another strategy employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles. organic-chemistry.orgacs.org This reaction, when carried out in the presence of a Lewis acid like BF₃·Et₂O, offers an efficient route to these compounds. acs.org The protocol is valued for its operational simplicity and the use of a non-hazardous cyanating agent. organic-chemistry.orgacs.org

Oxidative Cyclization and C-H Functionalization Strategies

Oxidative cyclization represents a powerful and atom-economical approach to benzoxazole synthesis. These methods often involve the formation of a C-O bond through an intramolecular cyclization of a suitable precursor, facilitated by an oxidizing agent.

One such strategy is the copper(II)-catalyzed regioselective C-H functionalization and C-O bond formation. nih.gov This method allows for the synthesis of functionalized benzoxazoles using air as the terminal oxidant, which is an environmentally benign choice. nih.gov The reaction is typically carried out in a high-boiling solvent like dichlorobenzene at elevated temperatures. nih.gov A key aspect of this methodology is the influence of directing groups on the substrate, which can significantly enhance the reaction's efficiency and regioselectivity, leading to the selective production of 7-substituted benzoxazoles under milder conditions. nih.gov

The oxidative cyclization of phenolic Schiff bases is another prominent route. researchgate.net Various oxidizing agents can be employed for this transformation, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and Dess-Martin periodinane (DMP). researchgate.netthieme-connect.com The DMP-mediated cyclization of phenolic azomethines is particularly efficient, proceeding rapidly at ambient temperature to afford substituted benzoxazoles in high yields. thieme-connect.com A plausible mechanism involves the formation of an oxazoline (B21484) or thiazoline (B8809763) intermediate, which is then oxidized by the hypervalent iodine reagent to the final benzoxazole product. thieme-connect.com

Manganese dioxide (MnO₂) has also been utilized as an effective oxidant in the synthesis of N-heterocycles through oxidative cyclization. nih.gov While specific examples for this compound are not detailed, the principle of MnO₂-mediated oxidative C-C and C-O bond formation is a relevant strategy in heterocyclic chemistry. nih.gov

The following table summarizes various oxidative cyclization strategies for the synthesis of benzoxazole derivatives:

| Entry | Starting Material | Oxidant | Catalyst/Reagent | Solvent | Product | Yield (%) | Ref |

| 1 | Phenolic Schiff Base | DDQ | - | - | 2-Arylbenzoxazole | - | researchgate.net |

| 2 | Phenolic Azomethine | Dess-Martin Periodinane | - | - | Substituted Benzoxazole | High | thieme-connect.com |

| 3 | Anilide | Air | Cu(II) | Dichlorobenzene | Functionalized Benzoxazole | - | nih.gov |

| 4 | Alkyl-/Arylanilide | Oxone | 1-Iodo-4-nitrobenzene | - | 2-Substituted Benzoxazole | Moderate to High | acs.org |

| 5 | "Formal" Phenolic Schiff's Base | MnO₂ | - | CH₂Cl₂ | Naphthofuro-fused triazine | - | nih.gov |

Divergent Synthetic Pathways for Regioselective Functionalization

Divergent synthesis allows for the selective formation of different constitutional isomers from a common intermediate by carefully controlling the reaction conditions. A notable example is the synthesis of either 3-substituted 2,1-benzoxazoles (anthranils) or 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org

This divergent approach hinges on a common N-chloro imine intermediate. Under anhydrous conditions, this intermediate undergoes N-O bond formation to yield the 3-substituted 2,1-benzoxazole. organic-chemistry.org Conversely, treatment with sodium hypochlorite (B82951) (NaOCl) promotes a Beckmann-type rearrangement, leading to the formation of the isomeric 2-substituted benzoxazole. organic-chemistry.org This reagent-controlled regioselectivity provides a versatile platform for accessing either structural motif from a single precursor.

Another example of divergent synthesis is the intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters or amides. beilstein-journals.org By employing a Brønsted base like potassium tert-butoxide (KOt-Bu) and a radical initiator, benzo[d]imidazo[2,1-b]thiazoles are formed. In contrast, switching to a Lewis acid catalyst such as indium(III) triflate (In(OTf)₃) directs the reaction towards the regioselective formation of benzo acs.orgacs.orgthiazolo[3,2-a]pyrimidin-4-ones. beilstein-journals.org While this example involves benzothiazole (B30560) derivatives, the principle of reagent-controlled regioselectivity is broadly applicable in heterocyclic synthesis.

The synthesis of 3-phenyl-2,1-benzisoxazoles has also been achieved through the base-induced cyclization of diethyl α-(o-nitroaryl)benzylphosphonates. researchgate.net This method provides high yields of the desired product and represents a specific pathway to this important structural motif. researchgate.net

Core Reactivity of the 2,1-Benzoxazole Ring System

The 2,1-benzisoxazole ring is a 10π-electron aromatic system, which makes it susceptible to a range of chemical transformations. chem-soc.si Its reactivity is characterized by a susceptibility to both reductive and oxidative conditions, as well as reactions with electrophiles and nucleophiles.

Susceptibility to Reductive and Oxidative Agents

An interesting example of its oxidative reactivity is the conversion of anions of α-(o-nitroaryl)-benzylphosphonates. Bubbling air through a solution of the anion of diethyl (5-methoxy-2-nitrophenyl)(phenyl)methylphosphonate leads to the formation of 5-methoxy-2-nitrobenzophenone in a nearly quantitative yield. chem-soc.si This transformation highlights the ring's lability under oxidative conditions.

Electrophilic and Nucleophilic Reaction Pathways

Quantum chemical studies have provided insights into the electrophilic and nucleophilic nature of benzoxazole derivatives. ias.ac.inresearchgate.net Conceptual Density Functional Theory (DFT) identifies molecules like 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde as moderate electrophiles and strong nucleophiles in polar organic reactions. ias.ac.inresearchgate.net Parr functions, a tool within DFT, can pinpoint the specific sites within the molecule that are favorable for electrophilic and nucleophilic attacks. ias.ac.inresearchgate.net

For a related benzoxazole derivative, analysis of the molecular electrostatic potential (MEP) shows that the benzene (B151609) rings exhibit negative MEP values, indicating a propensity for π-interactions, while the isoxazole (B147169) ring has a positive potential, suggesting it can participate in π-stacking interactions. ias.ac.in This distribution of electron density governs how the molecule interacts with electrophiles and nucleophiles. Generally, the presence of multiple aromatic rings makes the compound susceptible to electrophilic aromatic substitution reactions, while the benzoxazole ring itself can be targeted by nucleophiles. smolecule.com

Detailed Reaction Mechanisms for this compound Transformations

The formation and subsequent reactions of this compound involve several intricate mechanistic pathways, including oxidative nucleophilic substitution, intramolecular cyclization, and photochemical rearrangements.

Mechanistic Studies of Oxidative Nucleophilic Substitution of Hydrogen (ONSH) in Precursors

A significant route to the synthesis of 3-phenyl-2,1-benzisoxazoles involves the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) in nitroarenes. chem-soc.si This method utilizes the reaction of carbanions, such as the one derived from diethyl benzylphosphonate, with nitroarenes to form α-(o-nitroaryl)benzylphosphonates. chem-soc.si These precursors then undergo base-induced cyclization to yield the 3-phenyl-2,1-benzisoxazole ring system. chem-soc.si The ONSH reaction provides a versatile method for introducing substituents at various positions on the benzisoxazole ring. chem-soc.si

The general mechanism for ONSH involves the nucleophilic attack of a carbanion on the electron-deficient aromatic ring of a nitroarene, followed by oxidation to restore aromaticity. psu.edu

Intramolecular Cyclization Mechanisms and Intermediates (e.g., Benzo[b]azete Oxide)

The transformation of α-(o-nitroaryl)-benzylphosphonates into 3-phenyl-2,1-benzisoxazoles is hypothesized to proceed through a fascinating intermediate: benzo[b]azete oxide. chem-soc.si The proposed mechanism begins with the formation of a stabilized ylide from the phosphonate precursor. This ylide is thought to attack the nitrogen atom of the nitro group, generating an intermediate analogous to those seen in the Horner-Wadsworth-Emmons reaction. chem-soc.si

Subsequent elimination of a diethyl phosphorane anion leads to the formation of the highly strained and reactive benzo[b]azete oxide intermediate. chem-soc.si This intermediate then rapidly rearranges to form the more stable 3-phenyl-2,1-benzisoxazole ring system. chem-soc.si The intermediacy of benzo[b]azete oxide has also been postulated in the pyrolytic transformation of 4-phenyl-1,2,3-benzotriazine (B342433) 3-oxide to 2,1-benzisoxazoles. chem-soc.si

Intramolecular cyclization is a common strategy for forming the benzoxazole ring. nih.gov For example, the synthesis of 2-substituted benzoxazoles can be achieved through the intramolecular cyclization of intermediate D, which is formed from the reaction of an activated amide with 2-aminophenol. nih.gov Another example involves the regioselective intramolecular nucleophilic cyclization to construct a pyridone ring in the formation of 4-formylpyrido[2,1-b]benzoxazoles. acs.org

Photochemical Reactivity and Rearrangement Pathways

2,1-Benzisoxazoles are known to be active in photochemical transformations, which can lead to the formation of azepine or acridanone derivatives. chem-soc.si The photochemical behavior of benzoxazole derivatives has been investigated, revealing complex reaction pathways. cdnsciencepub.comacs.org

For instance, the photolysis of pentachlorophenol (B1679276) in an aqueous acetonitrile (B52724) solution using wavelengths greater than 290 nm results in the formation of 2-methyl-4,5,6,7-tetrachlorobenzoxazole. cdnsciencepub.com A proposed mechanism for this transformation involves the formation of a 3,4,5,6-tetrachlorocyclohexa-2,4-dien-1,2-ketocarbene as a key intermediate, which is generated from a 2-hydroxy-3,4,5,6-tetrachlorophenyl radical. cdnsciencepub.com

Furthermore, studies on the photochemistry of 2-phenylbenzoxazole (B188899) have shown that it can undergo intermolecular [2π + 2π] cycloaddition of two carbon-nitrogen double bonds, leading to the synthesis of a 1,3-diazetidine derivative. acs.org The excited state behavior of some benzoxazole derivatives can involve the formation of exciplexes (excited state charge-transfer complexes), which is evident from their fluorescence properties. psu.edu

Ring-Opening and Subsequent Recyclization/Condensation Mechanisms

The 2,1-benzoxazole ring system, while aromatic, exhibits susceptibility to ring-opening under specific catalytic conditions, paving the way for subsequent reactions to form new molecular architectures. A notable transformation involves the selective ring-opening of the benzoxazole core to generate valuable intermediates, which can then undergo recyclization or condensation.

A significant example is the synthesis of triphenylamine (B166846) derivatives through a ligand-free, selective ring-opening of benzoxazoles. rsc.orgrsc.org This reaction is effectively catalyzed by copper iron oxide (CuFe₂O₄) superparamagnetic nanoparticles. rsc.org The process involves the reaction of a benzoxazole with an iodoarene in the presence of a base. rsc.orgrsc.org

Mechanistic studies suggest two potential pathways for this transformation. The first pathway involves the initial ring-opening of the benzoxazole to form a 2-aminophenol intermediate. This is followed by a classic Ullmann-type coupling reaction with the iodoarene to yield the final triphenylamine product. The second proposed pathway involves a concerted mechanism where the ring-opening of the benzoxazole and the Ullmann-type coupling occur in a single step. rsc.org A base is required for the ring-opening reaction to proceed. rsc.org

The efficiency of this transformation is influenced by the choice of catalyst, solvent, and base. Studies have shown that CuFe₂O₄ nanoparticles exhibit higher catalytic activity compared to various homogeneous and other heterogeneous catalysts. rsc.orgrsc.org

Table 1: Synthesis of Triphenylamine Derivatives via Benzoxazole Ring-Opening

| Benzoxazole Reactant | Iodoarene Reactant | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzoxazole | Iodobenzene | CuFe₂O₄ | Cs₂CO₃ | Diethylene glycol | 2-(Diphenylamino)phenol | 92 | rsc.org |

| Benzoxazole | 1-Iodo-2-methylbenzene | CuFe₂O₄ | Cs₂CO₃ | Diethylene glycol | 2-(Di-o-tolylamino)phenol | 87 | rsc.org |

| Benzoxazole | 1-Iodo-4-methylbenzene | CuFe₂O₄ | Cs₂CO₃ | Diethylene glycol | 2-(Di-p-tolylamino)phenol | 91 | rsc.org |

| Benzoxazole | 1-Iodo-4-methoxybenzene | CuFe₂O₄ | Cs₂CO₃ | Diethylene glycol | 2-(Bis(4-methoxyphenyl)amino)phenol | 65 | rsc.org |

Another distinct ring-opening and subsequent reaction pathway is observed in the reaction of N-(2-hydroxyaryl) cyclopropyl (B3062369) amides. sci-hub.se While treatment with triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) yields the corresponding benzoxazole, substituting carbon tetrachloride with carbon tetrabromide (CBr₄) dramatically alters the reaction's course. sci-hub.se This change leads to the formation of ring-expanded products, specifically 1-(2-hydroxyphenyl)pyrrolidin-2-ones. This transformation proceeds through the ring-opening of an intermediate N-substituted formimidoyl halogen. The higher nucleophilicity of the bromide ion compared to the chloride ion facilitates this alternative reaction pathway. In some cases, a direct ring-opening product, such as 2-(3-bromopropyl)benzoxazole, is also observed. sci-hub.se

Cascade Reactions in Complex Derivative Synthesis

The structural motif of this compound serves as a valuable building block in cascade reactions, enabling the efficient synthesis of complex molecular derivatives in a single pot. These reactions involve a sequence of intramolecular and intermolecular transformations, where the initial reaction sets up the substrate for subsequent spontaneous cyclizations or rearrangements.

One prominent example is the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. researcher.lifenih.gov This cascade reaction is promoted by triflic anhydride (Tf₂O) and a mild base like 2-fluoropyridine. The proposed mechanism initiates with the activation of the tertiary amide by triflic anhydride, forming a highly electrophilic amidinium salt intermediate. The amino group of the 2-aminophenol then acts as a nucleophile, attacking this intermediate. This is followed by an intramolecular cyclization and subsequent elimination, leading to the formation of the benzoxazole ring system. nih.gov This method is versatile, allowing for the synthesis of a wide array of functionalized benzoxazole derivatives. researcher.lifenih.gov

Table 2: Cascade Synthesis of 2-Substituted Benzoxazoles

| Amide Reactant | 2-Aminophenol Reactant | Promoter System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylbenzamide | 2-Aminophenol | Tf₂O, 2-Fluoropyridine | 2-Phenylbenzoxazole | 94 | nih.gov |

| N-Benzoylmorpholine | 2-Aminophenol | Tf₂O, 2-Fluoropyridine | 2-Phenylbenzoxazole | 91 | nih.gov |

| N,N-Dimethyl-4-methoxybenzamide | 2-Aminophenol | Tf₂O, 2-Fluoropyridine | 2-(4-Methoxyphenyl)benzoxazole | 95 | nih.gov |

| N,N-Dimethyl-4-chlorobenzamide | 2-Aminophenol | Tf₂O, 2-Fluoropyridine | 2-(4-Chlorophenyl)benzoxazole | 93 | nih.gov |

| N,N-Dimethylformamide | 2-Amino-4-methylphenol | Tf₂O, 2-Fluoropyridine | 5-Methylbenzoxazole | 71 | nih.gov |

Furthermore, cascade reactions involving benzoxazole precursors have been developed for the synthesis of other heterocyclic systems. For instance, cascade Mitsunobu reactions have been utilized for the synthesis of 2-benzoxazole-N-phenyl and 2-benzimidazole-N-phenyl derivatives. researchgate.net Radical-based cascade reactions have also been explored, such as the spirocyclisation of benzisoxazole-tethered ynones, which, although starting from an isomer, highlights the potential of cascade strategies in generating complex spirocyclic frameworks from related heterocyclic systems. whiterose.ac.uk These examples underscore the power of cascade reactions to rapidly build molecular complexity from benzoxazole-related scaffolds.

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 2,1 Benzoxazole and Its Derivatives

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 3-phenyl-2,1-benzoxazole, this technique reveals precise information on bond lengths, bond angles, and the supramolecular assemblies established in the solid state.

The crystal packing of this compound derivatives is dictated by a combination of non-covalent interactions, which collectively define the supramolecular architecture. These interactions, including hydrogen bonds and π-stacking, are crucial in stabilizing the crystal lattice.

Hydrogen bonds are pivotal in directing the assembly of molecules in the crystal. In derivatives of the benzoxazole (B165842) family, various types of hydrogen bonds are observed. For instance, the crystal structure of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, a related isoxazole (B147169) derivative, features both C–H···N and C–H···O hydrogen bonds that contribute to its packing. nih.gov In other related structures, such as 2-(2-aminophenyl)-1,3-benzoxazole, intramolecular N—H···N hydrogen bonds are present, which help to establish a nearly planar molecular conformation. nih.gov These are complemented by intermolecular N—H···N hydrogen bonds that link molecules into zigzag chains. nih.gov While strong O–H···N bonds are typically observed in derivatives featuring hydroxyl groups, the weaker C–H···O and C–H···N interactions are also significant in the absence of stronger donors, collectively forming robust one-, two-, or three-dimensional networks that ensure crystal cohesion.

The relative orientation of the phenyl group with respect to the benzoxazole ring system is a key conformational feature, defined by torsion and dihedral angles. X-ray diffraction studies show that this orientation can vary significantly depending on the substitution pattern and the influence of crystal packing forces.

For instance, in a derivative of 2-phenyl-1,3-benzoxazole, the dihedral angle between the benzoxazole and phenyl rings is reported to be as small as 6.8°. researchgate.net In contrast, the phenyl substituent in (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one is twisted significantly out of the plane of the isoxazole ring, with a dihedral angle of 46.22°. doaj.org This variation highlights the conformational flexibility of the C-C single bond connecting the two ring systems. In polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one, the C—N—C—C torsion angles between the backbone and the phenyl substituent were found to be distinct, measuring 123.02° and 137.18° for the two different forms. nih.gov

| Compound Derivative | Ring Systems Involved | Dihedral/Torsion Angle (°) |

|---|---|---|

| (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one | Phenyl ring and Isoxazole ring | 46.22 |

| 2-((1,3-benzoxazol-2-yl)sulfanyl)-N-(2-methoxyphenyl)acetamide | 1,3-benzoxazole ring and Methoxyphenyl ring | 66.16 |

| 2-(2-aminophenyl)-1,3-benzoxazole (Molecule A) | Benzoxazole ring and Aminophenyl ring | 0.74 |

| 2-(2-aminophenyl)-1,3-benzoxazole (Molecule B) | Benzoxazole ring and Aminophenyl ring | 0.67 |

| 3-phenyl-1H-1,3-benzodiazol-2(3H)-one (Polymorph I) | Benzimidazolone backbone and Phenyl substituent (C-N-C-C) | 123.02 |

| 3-phenyl-1H-1,3-benzodiazol-2(3H)-one (Polymorph II) | Benzimidazolone backbone and Phenyl substituent (C-N-C-C) | 137.18 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.

For benzoxazole derivatives, this analysis reveals the relative importance of various non-covalent interactions. The most significant contributions to the crystal packing typically arise from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net In the crystal structure of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, H···H contacts account for the largest portion of the Hirshfeld surface (39.3%), followed by C···H/H···C (18.0%) and O···H/H···O (15.6%) contacts, which correspond to van der Waals forces, C—H···π interactions, and hydrogen bonds, respectively. nih.gov Similarly, an analysis of a benzoxazole methyl ester showed that the most important contributions were from H···H (33.2%), H···O/O···H (19.9%), and H···C/C···H (17.8%) interactions. researchgate.net Red spots on the Hirshfeld surface mapped over the dnorm function highlight the shortest intermolecular contacts, which typically correspond to hydrogen bonds and other close interactions. nih.gov

| Compound Derivative | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Contacts (%) |

|---|---|---|---|---|

| 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | 39.3 | 18.0 | 15.6 | S···H/H···S (10.2), C···C (4.5) |

| Benzoxazole methyl ester derivative | 33.2 | 17.8 | 19.9 | N/A |

| (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one | 41.1 | 27.3 | 18.1 | N···H/H···N (3.0), C···C (6.1) |

Crystal Packing Features and Supramolecular Architectures

High-Resolution Solution-State Spectroscopic Analysis

High-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for confirming the molecular structure of this compound and its derivatives in solution.

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each nucleus. In various 2-phenylbenzoxazole (B188899) derivatives, characteristic signals are observed. The ¹³C NMR spectra typically show a signal for the C-2 carbon of the benzoxazole ring at approximately 162 ppm. mdpi.com Other key signals include those for the bridgehead carbons C-7a at ~150 ppm and C-3a at ~142 ppm. mdpi.comnih.gov The protons of the benzoxazole and phenyl rings resonate in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm, with multiplicities and coupling constants that allow for specific assignments. olemiss.eduresearchgate.net

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole analyzer are commonly employed. nih.govmdpi.commdpi.com This method provides an exact mass measurement, often with accuracy to four or five decimal places, which is crucial for distinguishing between compounds with the same nominal mass and for verifying the successful synthesis of a target molecule. mdpi.com

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Benzoxazole C-2 | ~162 |

| ¹³C | Benzoxazole C-7a | ~150 |

| ¹³C | Benzoxazole C-3a | ~142 |

| ¹³C | Aromatic Carbons (Phenyl/Benzo) | 110 - 155 |

| ¹H | Aromatic Protons (Phenyl/Benzo) | 7.0 - 8.5 |

Based on a thorough review of available scientific literature, it is not possible to provide detailed experimental spectroscopic data specifically for the compound This compound as requested. The search results did not yield the specific multi-dimensional NMR, advanced mass spectrometry, or vibrational spectroscopy (IR) data required to populate the outlined article structure with the necessary detail and accuracy.

Several sources reference the synthesis of this compound (also known as 3-phenylanthranil) sciforum.netbeilstein-journals.org. For instance, its formation through the thermolysis or photolysis of 2-azidobenzophenone is documented sciforum.netbeilstein-journals.org. Additionally, literature dedicated to the photochemistry of 3-phenyl-2,1-benzisoxazoles suggests the existence of such spectroscopic data google.com. However, the specific experimental data points, such as NMR chemical shifts, mass fragmentation patterns, and IR vibrational frequencies, are not accessible in the provided search results.

While spectroscopic data is available for isomers such as 2-phenylbenzoxazole and various other benzoxazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but structurally distinct compounds mdpi.commdpi.com. Furthermore, some databases provide predicted or theoretical spectroscopic information for derivatives like 5-chloro-3-phenylanthranil, but this does not constitute the experimental and detailed research findings required for this article guidechem.com.

Therefore, due to the absence of specific, accessible experimental data for this compound, the generation of a scientifically accurate and detailed article according to the provided outline and content requirements cannot be fulfilled at this time.

Computational and Theoretical Insights into 3 Phenyl 2,1 Benzoxazole Chemistry

Quantum-Chemical Calculations and Molecular Electronic Structure

Quantum-chemical methods are instrumental in exploring the electronic properties of 3-Phenyl-2,1-benzoxazole, offering insights into its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are crucial in predicting the behavior of this compound in chemical reactions.

The HOMO, as the outermost orbital containing electrons, acts as an electron donor, making it central to the molecule's nucleophilic or basic properties. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and functions as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. taylorandfrancis.com

In computational studies of benzoxazole (B165842) derivatives, the HOMO is often found to be composed of ruthenium d-orbitals and ligand π-orbitals, while the LUMO is primarily made up of ligand π* orbitals. researchgate.net For this compound, the HOMO would be localized mainly on the electron-rich parts of the molecule, likely the fused benzene (B151609) ring and the phenyl substituent, while the LUMO would be distributed across the heterocyclic benzoxazole system. This distribution suggests that electrophilic attacks are likely to occur at the phenyl and benzene rings, whereas nucleophilic attacks would target the heterocyclic portion. The interaction between these frontier orbitals governs reaction pathways; for instance, in a chemical reaction, the HOMO of this compound would interact with the LUMO of an electrophile. taylorandfrancis.comlibretexts.org

Analysis of Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. These descriptors offer a more nuanced understanding than FMO theory alone.

Global Reactivity Descriptors for this compound can be calculated from the energies of its frontier orbitals (EHOMO and ELUMO). These include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = μ² / (2η).

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density distribution, these functions can pinpoint specific atoms on the this compound scaffold that are most likely to participate in a chemical reaction.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict the spectroscopic properties of molecules like this compound, which can then be validated against experimental data. Theoretical calculations of electronic spectra, such as UV-Visible absorption, can show excellent agreement with experimental results. nih.gov

Studies on related benzoxazole derivatives using Density Functional Theory (DFT) have been employed to investigate their optical properties. mdpi.com For instance, time-dependent DFT (TD-DFT) calculations can predict absorption and emission spectra. These calculations reveal that the chemical environment, such as the polarity of the solvent, can induce spectral shifts and alter the intensity of electronic transitions. mdpi.com For example, in polar solvents, bathochromic (red) shifts are often observed in both absorption and emission spectra of benzoxazole derivatives, indicating stabilization of the excited state. mdpi.com

Theoretical calculations can also predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. The geometric parameters obtained from semi-empirical calculations often align well with crystallographic data. nih.gov Such computational predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized this compound derivatives.

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling techniques are essential for understanding how the chemical structure of this compound and its analogues relates to their biological activity. These methods are crucial in rational drug design, helping to optimize lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemijournal.com For benzoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govrsc.org

In these studies, a series of structurally related benzoxazole compounds with known biological activities (e.g., anticancer or antidiabetic) are spatially aligned. nih.govchemijournal.com CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA considers additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov The resulting models can predict the activity of new, unsynthesized compounds and provide visual representations (contour maps) of regions where specific properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on benzoxazole derivatives as anticancer agents might reveal that bulky, electropositive substituents at a particular position on the phenyl ring enhance activity, while electronegative groups are detrimental. nih.gov These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (R²). tandfonline.comresearchgate.net A statistically robust QSAR model serves as a valuable tool for designing more potent this compound-based therapeutic agents. chemijournal.comresearchgate.net

| QSAR Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| AAADRR.27 (for antidiabetic benzoxazole derivatives) | R² | 0.9686 | Indicates a strong correlation between the model's predictions and the actual activity of the training set compounds. chemijournal.comresearchgate.net |

| q² | 0.72 | Represents good internal predictive ability of the model, as determined by cross-validation. chemijournal.comresearchgate.net | |

| CoMFA (for anti-inflammatory benzoxazole derivatives) | r² | 0.975 | Shows a high degree of correlation for the training set. tandfonline.com |

| q² | 0.753 | Indicates good predictive power for the model. tandfonline.com | |

| CoMSIA (for anti-inflammatory benzoxazole derivatives) | r² | 0.983 | Shows a very high degree of correlation for the training set. tandfonline.com |

| q² | 0.646 | Indicates acceptable predictive power for the model. tandfonline.com |

Bioisosteric Effects and Substituent Contributions to Mechanistic Activity

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. beilstein-journals.org In the context of this compound, modifying the phenyl or benzoxazole rings with bioisosteric replacements can fine-tune the molecule's pharmacological profile.

Structure-Activity Relationship (SAR) studies on various benzoxazole derivatives have highlighted the critical role of substituents at different positions. mdpi.com For instance, in a series of 2-(disubstituted phenyl)benzoxazole derivatives evaluated for antiproliferative activity, it was found that:

A methoxy (B1213986) group at the 3-position of the phenyl ring generally increases activity compared to unsubstituted analogues. mdpi.comresearchgate.net

Substituents at the 4-position of the phenyl ring, such as N,N-diethyl or morpholine (B109124) groups, also lead to higher activity. mdpi.comresearchgate.net

The presence of a chlorine atom at the 5-position of the benzoxazole ring enhances activity. mdpi.com

In Silico Investigations of Molecular Interactions

Computational chemistry provides a powerful lens through which to examine the interactions of small molecules with biological macromolecules, offering insights that are often difficult to obtain through experimental methods alone. For the compound this compound, in silico techniques such as molecular docking, molecular dynamics simulations, and binding energy calculations are pivotal in predicting and analyzing its potential as a biologically active agent. These methods allow for a detailed exploration of its binding modes, the stability of its complexes with biomolecular targets, and the energetic forces driving these interactions.

While comprehensive computational studies specifically detailing the interactions of this compound with various biomolecules are not extensively available in the public domain, the well-established principles of these theoretical methods can be described. The following sections outline the methodologies and the nature of the data that would be generated from such investigations.

Molecular Docking Simulations for Binding Affinity Prediction with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The scoring function calculates a value, typically in kcal/mol, that represents the strength of the interaction. A more negative score generally indicates a more favorable binding affinity.

For a hypothetical study of this compound with a target protein, the results would typically be presented in a data table summarizing the docking scores and the key interactions observed. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-protein complex.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |

| Lys72 | Hydrogen Bond | ||

| Cyclooxygenase-2 | -9.2 | Tyr385, Trp387 | Pi-Pi Stacking |

| Arg120 | Hydrogen Bond | ||

| Val523 | Hydrophobic | ||

| Estrogen Receptor Alpha | -7.9 | Leu346, Ala350 | Hydrophobic |

Molecular Dynamics Simulations of Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the stability and dynamic behavior of the predicted ligand-target complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and conformational changes in a simulated physiological environment.

A key metric obtained from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein or ligand at a given time point compared to a reference structure (usually the initial docked pose). A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and that the ligand remains stably bound in the active site. Another important analysis is the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hypothetical MD Simulation Stability Metrics for this compound Complexes

| Complex | Simulation Time (ns) | Average RMSD of Protein (Å) | Average RMSD of Ligand (Å) | Key Stable Interactions |

|---|---|---|---|---|

| This compound-Protein Kinase A | 100 | 1.8 ± 0.3 | 0.9 ± 0.2 | Persistent H-bond with Lys72 |

| This compound-Cyclooxygenase-2 | 100 | 2.1 ± 0.4 | 1.1 ± 0.3 | Stable pi-stacking with Tyr385 |

Advanced Research Applications of 3 Phenyl 2,1 Benzoxazole Derivatives

Applications in Chemical Biology and Ligand Design

Derivatives of 3-phenyl-2,1-benzoxazole have emerged as a versatile scaffold in the field of chemical biology and ligand design. The unique structural and electronic properties of this heterocyclic system provide a foundation for the development of molecules with specific biological functions. Researchers have leveraged this scaffold to explore molecular recognition events, design novel chemical probes, and optimize targeted modulators for various biological targets.

Exploration of Molecular Recognition and Intermolecular Interactions

The study of molecular recognition and intermolecular interactions is fundamental to understanding how this compound derivatives interact with biological macromolecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern the binding affinity and specificity of a ligand for its target.

Key intermolecular interactions involving the this compound scaffold have been elucidated through crystallographic studies. For instance, in the crystal structure of this compound, the planar benzisoxazole and phenyl fragments are tilted relative to each other. nih.gov This dihedral angle can influence how the molecule fits into a binding pocket. Furthermore, intermolecular hydrogen bonds, such as C-H---O interactions, can play a role in stabilizing the crystal packing and are indicative of the types of interactions that can occur in a biological context. nih.gov

The principles of molecular recognition are central to the design of molecules that can selectively bind to a target. mdpi.com The benzoxazole (B165842) scaffold itself is recognized for its ability to participate in various biological interactions, contributing to its prevalence in medicinal chemistry. researchgate.netmdpi.com

Table 1: Key Intermolecular Interactions in this compound and Related Scaffolds

| Interaction Type | Description | Significance in Molecular Recognition |

|---|---|---|

| Hydrogen Bonds | Formation of O-H---N and C-H---O bonds between molecules. nih.gov | Directional interactions that contribute to high affinity and specificity. |

| π-π Stacking | Interactions between the aromatic rings of the benzoxazole and phenyl moieties. | Important for binding to targets with aromatic residues, such as DNA or proteins. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. nih.gov | Contribute to the overall stability of the ligand-target complex. |

| Dihedral Angle | The relative orientation of the phenyl and benzoxazole rings. nih.gov | Influences the overall shape of the molecule and its complementarity to a binding site. |

Design of Novel Chemical Probes for Biological Systems

The fluorescent properties of the benzoxazole core have made it an attractive scaffold for the development of chemical probes. mdpi.com These probes are designed to interact with specific biological molecules or environments, leading to a detectable change in their fluorescence, which can be used for imaging or sensing applications.

Benzoxazole derivatives have been successfully developed as fluorescent DNA probes. periodikos.com.br For example, certain benzoxazole compounds exhibit a significant enhancement of fluorescence upon binding to DNA. periodikos.com.br This "light-up" effect is highly desirable for a fluorescent probe, as it reduces background signal and increases sensitivity. The interaction with DNA can occur through various binding modes, and changes in the concentration of DNA can lead to distinct changes in the photophysical properties of the probe, suggesting complex binding mechanisms. periodikos.com.br

The design of these probes often involves modifying the this compound scaffold to include specific functionalities. For instance, the introduction of fluorophore groups, such as 7-nitro-1,2,3-benzoxadiazole, can be used to create analyte-responsive fluorescent probes. frontiersin.org The synthesis of such probes allows for the tuning of their absorption and emission properties to suit different biological applications.

The versatility of the benzoxazole scaffold allows for the creation of a diverse library of chemical probes. By altering the substituents on the phenyl and benzoxazole rings, researchers can modulate the probe's affinity for its target, its photophysical properties, and its cellular permeability.

Table 2: Examples of Benzoxazole-Based Chemical Probes

| Probe Type | Target | Principle of Detection | Reference |

|---|---|---|---|

| Fluorescent DNA Probe | DNA | Enhancement of fluorescence upon binding to DNA. periodikos.com.br | Felouat et al. (2021) |

| Analyte-Responsive Probe | Various Analytes | Change in fluorescence in response to a specific analyte. frontiersin.org | Pati (2016), Wu et al. (2017) |

Scaffold Optimization for Targeted Modulators

The this compound scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Researchers have extensively optimized this scaffold to develop potent and selective modulators for a variety of biological targets.

One area of focus has been the development of anticancer agents. By modifying the benzoxazole scaffold, scientists have created inhibitors of key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.com A series of novel benzoxazole derivatives were designed and synthesized, leading to the identification of compounds with significant inhibitory activity against VEGFR-2. tandfonline.com

Another application of scaffold optimization is in the development of tyrosinase inhibitors for skin-lightening agents. nih.gov Inspired by the activity of related 2-phenylbenzo[d]thiazole compounds, researchers explored phenolic derivatives of 2-phenylbenzo[d]oxazole. nih.gov This led to the discovery of compounds with potent mushroom tyrosinase inhibitory activity, demonstrating the importance of the resorcinol moiety for this biological effect. nih.gov

The process of scaffold optimization often involves a structure-activity relationship (SAR) study. In the development of antiproliferative agents, it was found that the nature and position of substituents on both the benzoxazole ring and the phenyl ring significantly influence the biological activity. mdpi.com For example, derivatives with a chlorine atom at the 5-position of the benzoxazole ring or a methoxy (B1213986) group at the 3-position of the phenyl ring, coupled with specific substituents at the 4-position, generally exhibited higher activity. mdpi.com

The optimization of the this compound scaffold is a continuous process, driven by the need for more effective and selective therapeutic agents. The adaptability of this scaffold allows for the fine-tuning of its properties to target a wide range of biological systems.

Table 3: Targeted Modulators Based on the Benzoxazole Scaffold

| Target | Therapeutic Area | Key Optimization Findings | Reference |

|---|---|---|---|

| VEGFR-2 | Cancer | Identification of potent inhibitors through targeted design and synthesis. tandfonline.com | Al-Ghorbani et al. |

| Tyrosinase | Dermatology | Discovery of potent inhibitors with a resorcinol group on the phenyl ring. nih.gov | Lee et al. (2024) |

| Various Cancer Cell Lines | Cancer | Structure-activity relationship studies revealed the importance of specific substitution patterns for antiproliferative activity. mdpi.com | MDPI (2024) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-phenyl-2,1-benzoxazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of o-aminophenols with benzaldehyde derivatives under acidic conditions. For example, 5-iodo-3-phenyl-2,1-benzoxazole was synthesized via this route, with crystallization in a monoclinic system (space group P21) confirmed by single-crystal X-ray diffraction (unit cell parameters: a = 5.381 Å, b = 15.225 Å, c = 13.749 Å, β = 94.92°) . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yields (60–85%) and purity are verified via melting point analysis, IR spectroscopy (C=N stretch ~1600 cm<sup>−1</sup>), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which analytical techniques are essential for validating the structure of this compound derivatives?

- Methodological Answer : A multi-technique approach is critical:

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and packing. For example, refinement statistics (R = 0.041, wR = 0.090) and data-to-parameter ratios (>20:1) ensure reliability .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituent effects .

- IR spectroscopy : Detects benzoxazole ring vibrations (C=N and C-O stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for benzoxazole derivatives?

- Methodological Answer : Discrepancies often arise from force field limitations or solvent effects. A systematic strategy includes:

- Parameter refinement : Adjust docking grid boxes and scoring functions using protein crystal structures.

- Molecular dynamics (MD) simulations : Assess binding mode stability over 100+ ns trajectories.

- Experimental cross-validation : Use isothermal titration calorimetry (ITC) to measure binding constants. For example, compound 9c showed a docking score of ΔG = −8.9 kcal/mol but required enzymatic assays to confirm inhibitory activity .

Q. What strategies are recommended for addressing conflicting crystallographic data, such as inconsistent space group assignments?

- Methodological Answer : Contradictory assignments require:

- Systematic absence analysis : Confirm Bravais lattice rules (e.g., P21 vs. P21/c) using diffraction patterns.

- Data quality checks : Ensure Rmerge < 5% and completeness >95%.

- Packing simulations : Tools like Mercury evaluate molecular arrangement feasibility. The P21 space group for 5-iodo-3-phenyl-2,1-benzoxazole was validated by analyzing 6,015 reflections and 289 parameters .

Q. How do electron-withdrawing substituents (e.g., iodine) influence the electronic properties of this compound?

- Methodological Answer : Substituents alter electron density, measurable via:

- DFT calculations : Iodine reduces the HOMO-LUMO gap (e.g., from 4.8 eV to 4.2 eV), enhancing electrophilicity at C2.

- X-ray photoelectron spectroscopy (XPS) : Shifts in N1s binding energy (+0.3 eV) confirm electronic effects .

- Reactivity studies : Iodinated derivatives show higher reactivity in nucleophilic aromatic substitution, validated by kinetic assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray data for benzoxazole derivatives?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Steps include:

- Temperature-dependent NMR : Identify equilibrium shifts (e.g., enol-keto tautomerism).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) influencing solid-state structures .

- Theoretical modeling : Compare gas-phase (NMR) and solid-state (X-ray) geometries using ONIOM hybrid calculations.

Synthetic Optimization

Q. What are the critical factors in designing regioselective substitutions on the benzoxazole ring?

- Methodological Answer : Regioselectivity depends on:

- Electronic effects : Electron-deficient rings favor electrophilic substitution at C5 (para to oxygen).

- Catalytic systems : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) enable C3 functionalization .

- Steric guidance : Bulky substituents (e.g., triazoles) direct reactions to less hindered positions, as seen in compound 9a–e .

Crystallography Best Practices

Q. How should researchers refine crystallographic models to minimize R-factor discrepancies?

- Methodological Answer : Key steps include:

- High-resolution data : Collect at 100 K to reduce thermal motion artifacts.

- Anisotropic refinement : Apply to non-hydrogen atoms.

- Hydrogen placement : Use riding models or neutron diffraction for accurate H-atom positions. For 5-iodo-3-phenyl-2,1-benzoxazole, R = 0.041 was achieved using full-matrix least-squares refinement on F<sup>2</sup> .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.